Pelanserin - 2208-51-7

Pelanserin

Catalog Number: EVT-426691
CAS Number: 2208-51-7
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pelanserin is a synthetic compound classified as a potent serotonin 5-HT₂ and α₁-adrenoceptor antagonist []. Its primary role in scientific research is as a pharmacological tool to investigate the roles of 5-HT₂ and α₁-adrenoceptors in various physiological and pathological processes.

Synthesis Analysis

While the provided abstracts do not detail specific synthesis methods for Pelanserin, one study mentions that it is a synthetic compound []. Further research in chemical journals and databases would be needed to provide a detailed synthesis analysis.

Molecular Structure Analysis

Pelanserin (C₂₁H₂₄N₄O₂) consists of a quinazolinedione heterocycle linked to a phenylpiperazine group by an n-propyl chain []. The phenylpiperazine group adopts a chair conformation with the benzene ring in an equatorial position []. The dihedral angle between the benzene ring and the quinazolinedione ring system is 74.1° [].

Mechanism of Action

Pelanserin primarily acts as an antagonist at both serotonin 5-HT₂ and α₁-adrenoceptors [].

  • 5-HT₂ Receptor Antagonism: Pelanserin potently blocks serotonin-induced phosphatidylinositol turnover and contraction in rabbit aorta, indicating its 5-HT₂ receptor blocking activity []. This mechanism is further supported by studies in rat uterus, where Pelanserin effectively inhibits serotonin-induced contractions mediated through 5-HT₂ receptors [].

  • α₁-Adrenoceptor Antagonism: Pelanserin also exhibits α₁-adrenoceptor blocking properties. While less potent than prazosin, it can inhibit epinephrine-stimulated phosphatidylinositol labeling, suggesting an interaction with α₁-adrenoceptors [].

Applications
  • Hypertension: Pelanserin demonstrates antihypertensive effects in animal models. Oral administration of Pelanserin in renal hypertensive dogs leads to a significant decrease in blood pressure, suggesting its potential as an antihypertensive agent [, ].
  • Thromboembolism: Pelanserin's ability to attenuate hemodynamic changes in experimental models of thromboembolism suggests its potential role in managing this condition [].
  • Glycemic Control: Studies suggest that Pelanserin, through its interaction with 5-HT₂ receptors, may play a role in modulating blood glucose levels. Blocking the anti-hyperglycemic effect of TR3370 (a quipazine analog) by Pelanserin supports the involvement of 5-HT₂ receptors in glucose metabolism [].
  • Uterine Contractility: Research on rat uterus highlights Pelanserin's role in understanding the mechanisms regulating uterine contractility. Its ability to block serotonin-induced contractions underscores the importance of 5-HT₂ receptors in this process [].
  • Drug Delivery: Studies exploring the use of Pelanserin in HPMC/citric acid matrix tablets provide insights into its release profile and the impact of different mixing methods on drug release kinetics [, ]. This research contributes to the development of sustained-release formulations for Pelanserin and other drugs.

Ketanserin

  • Compound Description: Ketanserin is a selective serotonin (5-HT) receptor antagonist with a higher affinity for 5-HT2A receptors compared to 5-HT2C receptors. [] It also exhibits α1-adrenoceptor antagonist properties. [, ] Ketanserin is known for its antihypertensive effects. [, ]
  • Relevance: Ketanserin shares a similar pharmacological profile with Pelanserin, acting as both a 5-HT2 and α1-adrenoceptor antagonist. [, ] It is often mentioned alongside Pelanserin in studies investigating the role of serotonin receptors in cardiovascular diseases. [, ] Both compounds demonstrate antihypertensive effects, suggesting their potential therapeutic use in treating hypertension. [, , ]

Quipazine

  • Compound Description: Quipazine is a serotonin receptor agonist that primarily activates 5-HT2A receptors. [] It stimulates phosphatidylinositol (PI) turnover and induces vasoconstriction in rabbit aorta. []
  • Relevance: Quipazine serves as a pharmacological tool to investigate the effects of 5-HT2 receptor stimulation, contrasting with Pelanserin's antagonistic action on these receptors. [] Studies utilizing both compounds help elucidate the role of 5-HT2 receptors in various physiological processes. []

Methysergide

  • Compound Description: Methysergide is a non-selective serotonin receptor antagonist, exhibiting affinity for various 5-HT receptor subtypes. [] It blocks serotonin-induced PI turnover and contraction in rabbit aorta. []
  • Relevance: Similar to Pelanserin, Methysergide acts as a 5-HT2 receptor antagonist, albeit with a broader spectrum of action on other 5-HT receptor subtypes. [] Comparing their potencies in blocking serotonin-mediated effects helps understand the specific contributions of different 5-HT receptor subtypes. []

Indorenate

  • Relevance: While Indorenate primarily acts as a 5-HT1A agonist, its weak 5-HT2 agonistic activity contrasts with Pelanserin's antagonistic effects at these receptors. [, ] Research on Indorenate helps differentiate between the roles of 5-HT1A and 5-HT2 receptors in blood pressure and glucose regulation. [, ]

Prazosin

  • Compound Description: Prazosin is a selective α1-adrenoceptor antagonist. [] It effectively blocks epinephrine-stimulated phosphatidylinositol labeling. []

8-OH-DPAT

  • Compound Description: 8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin) is a selective 5-HT1A receptor agonist. [] It effectively lowers arterial blood pressure by acting on central 5-HT1A receptors. []
  • Relevance: 8-OH-DPAT and Pelanserin target different serotonin receptors involved in blood pressure regulation. [] 8-OH-DPAT selectively activates 5-HT1A receptors, primarily in the central nervous system, to lower blood pressure, while Pelanserin antagonizes 5-HT2 receptors, impacting both central and peripheral mechanisms. [, ]

TR3370

  • Compound Description: TR3370 is a quipazine analog with demonstrated anti-hyperglycemic effects in both healthy and streptozotocin-induced diabetic rats. [] It exerts its effects through 5-HT2 receptor stimulation, as confirmed by the blockade observed with the 5-HT2 antagonist, Pelanserin. []
  • Relevance: TR3370, like Quipazine, contrasts with Pelanserin by acting as a 5-HT2 receptor agonist. [, ] The ability of Pelanserin to block TR3370's anti-hyperglycemic effects confirms the involvement of 5-HT2 receptors in TR3370's mechanism of action. []

Glibenclamide

  • Compound Description: Glibenclamide is an antidiabetic medication classified as a sulfonylurea. [] It stimulates insulin release from pancreatic beta cells, effectively lowering blood glucose levels. []
  • Relevance: Glibenclamide serves as a comparator drug in studies investigating the anti-hyperglycemic effects of TR3370. [] While both compounds ultimately reduce blood glucose, their mechanisms differ. [] Glibenclamide directly stimulates insulin release, while TR3370 exerts its effects through 5-HT2 receptor stimulation, potentially influencing glucose metabolism through multiple pathways. []

Properties

CAS Number

2208-51-7

Product Name

Pelanserin

IUPAC Name

3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H24N4O2/c26-20-18-9-4-5-10-19(18)22-21(27)25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27)

InChI Key

WPKPLSFHHBBLRY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4

Synonyms

2,4(1H,3H)-quinazolinedione-3-(3-(4-phenyl-1-piperazinyl)propyl) hydrochloride
pelanserin
pelanserin monohydrochloride
TR 2515
TR-2515
TR2515

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.